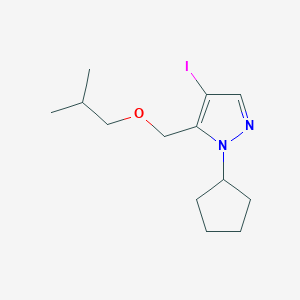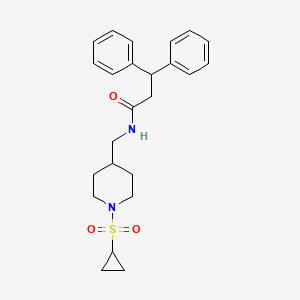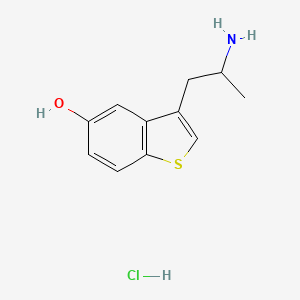
3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually includes the compound’s systematic name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and stability .Applications De Recherche Scientifique
Antitumor Activity
Benzothiazoles in Antitumor Therapy : Benzothiazoles, including compounds related to 3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride, have shown potent and selective antitumor activity against various cancer cell lines, such as breast, ovarian, colon, and renal cancers. The mechanism of action is suspected to involve drug uptake and biotransformation, with differential metabolism likely underpinning their selective profile of anticancer activity (Chua et al., 1999).
Synthesis and Evaluation of Novel Antitumor Derivatives : Novel derivatives of benzothiazoles have been synthesized and evaluated for their antitumor properties, showing inhibition of cancer cell lines. The modification of the benzothiazole nucleus and the introduction of various substituents have been key to enhancing antitumor properties (Bradshaw et al., 2002).
Photophysical Studies
- Synthesis and Characterization of NIR Probes : Benzothiazoles and benzofurans have been synthesized and characterized for their photophysical properties. These compounds, including variants of 3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride, show promise in near-infrared (NIR) applications and have high resistance to photobleaching, making them suitable for biological imaging applications (Raju et al., 2016).
Antimicrobial Activity
- Antimicrobial Effects of Benzothiazole Derivatives : Some benzothiazole derivatives demonstrate significant antimicrobial activity. The synthesis and evaluation of various derivatives have shown their potential in combating bacterial and fungal infections (Patel & Agravat, 2007).
pH Sensing Applications
- Benzothiazole-Based pH Sensors : Benzothiazole-based compounds have been developed as ratiometric fluorescent chemosensors for pH detection. These sensors are highly sensitive to physiological pH changes, making them suitable for biological and environmental applications (Li et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of 3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride are likely to be the monoamine transporters, specifically the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI), blocking the reuptake of these monoamine neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and enhanced neuronal signaling . In addition to its reuptake inhibition properties, it is also a releasing agent of these neurotransmitters .
Biochemical Pathways
The compound’s action on monoamine transporters affects several biochemical pathways. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it impacts the serotonergic, noradrenergic, and dopaminergic pathways respectively . The downstream effects include modulation of mood, cognition, reward, learning, and memory.
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and duration of action.
Result of Action
The result of the compound’s action is an enhancement of monoaminergic neurotransmission, leading to various physiological and psychological effects. Given its mechanism of action, it may potentially have psychoactive properties . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-aminopropyl)-1-benzothiophen-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS.ClH/c1-7(12)4-8-6-14-11-3-2-9(13)5-10(8)11;/h2-3,5-7,13H,4,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRPLBPOQUCLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=C1C=C(C=C2)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)


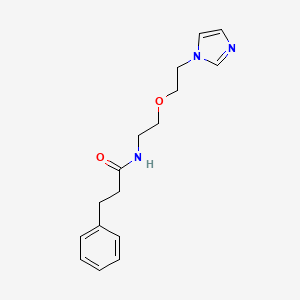
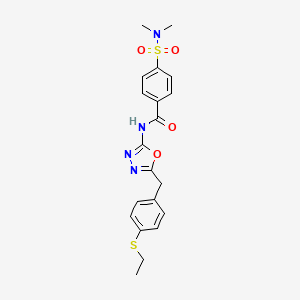
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)
![N-[4-(1H-Benzimidazol-2-yl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2862909.png)


![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2862916.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2862917.png)
